4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Drug Design Physicochemical Property Lipophilicity

Researchers automating parallel sulfonamide synthesis need a triazole sulfonyl chloride with consistent electronic and steric properties. Generic N4/C5-substituted analogs often shift LogP and TPSA unpredictably, undermining cell-permeability predictions. This compound solves that: the N4-cyclopropyl and C5-isopropyl groups lock in a calculated LogP of 1.66 and TPSA of 64.85 Ų, delivering passive-diffusion profiles ideal for CNS and oncology programs. Supplied at ≥95% purity, it enables direct, single-step amine coupling without in-house oxidation, ensuring batch-to-batch fidelity and minimal automation downtime.

Molecular Formula C8H12ClN3O2S
Molecular Weight 249.72 g/mol
Cat. No. B13241264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
Molecular FormulaC8H12ClN3O2S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(N1C2CC2)S(=O)(=O)Cl
InChIInChI=1S/C8H12ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6-3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyFDFYIQNVVUGGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specification: 4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-sulfonyl chloride


4-Cyclopropyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS 1564688-28-3) is a heteroaryl sulfonyl chloride building block featuring a 1,2,4-triazole core . With a molecular formula of C8H12ClN3O2S and a molecular weight of 249.72 g/mol, it is supplied at a minimum purity specification of 95% . The compound is characterized by its dual substituent pattern: an N4-cyclopropyl group and a C5-isopropyl group, which collectively tune the electronic and steric properties of the triazole ring and the reactivity of the sulfonyl chloride warhead.

Pre-activated sulfonyl chloride for direct, single-step sulfonamide library synthesis with amines.
N4-cyclopropyl and C5-isopropyl groups enable steric/electronic tuning for SAR exploration.
Consistent purity specification supports high-throughput parallel synthesis workflows.

4-Cyclopropyl-5-isopropyl Triazole: Generic Substitution Issues


The 1,2,4-triazole-3-sulfonyl chloride class is highly sensitive to substituent-induced electronic and steric modulation, which directly governs the electrophilic reactivity of the sulfonyl chloride group and the physicochemical profile of the resulting sulfonamide derivatives [1]. A generic substitution with a different N4 or C5 group—such as the 5-bromo or 5-phenyl analogs—drastically alters the calculated lipophilicity and polar surface area, which are critical drivers of pharmacokinetic behavior and binding interactions . The following evidence quantifies these key differentiation points that must be strictly controlled for reproducible scientific outcomes.

C5 Substituent Sensitivity

Different C5 groups (e.g., 5-bromo or 5-phenyl analogs) shift lipophilicity and polar surface area, altering predicted ADME profiles.

Precursor Reactivity Gap

The thiol precursor requires multi-step oxidation; direct procurement of the sulfonyl chloride eliminates unpredictable activation steps.

Differentiation Evidence: 4-Cyclopropyl-5-isopropyl Triazole Sulfonyl Chloride


LogP Advantage Over 5-Bromo Analog

The 4-cyclopropyl-5-isopropyl substitution pattern on the 1,2,4-triazole-3-sulfonyl chloride core confers a higher calculated LogP compared to the 5-bromo analog, which directly influences passive membrane permeability and ADME profile predictions .

Calculated LogP
Reported
LogP 1.66 vs 1.3 (5-bromo analog)
Δ = 0.36 (~2.3× higher partition coefficient)
Supports predicted membrane permeability context for intracellular target programs.
Drug Design Physicochemical Property Lipophilicity

TPSA Advantage Over 5-Bromo Analog

The topological polar surface area (TPSA) of the target compound is calculated to be 64.85 Ų, which is significantly lower than the 73.2 Ų calculated for the 5-bromo analog . This places the target compound in a more favorable range for oral bioavailability and blood-brain barrier penetration according to established drug-likeness filters.

TPSA
Reported
64.85 Ų
11.4% lower than 5-bromo analog (73.2 Ų)
Lower TPSA supports drug-likeness and predicted membrane penetration.
Medicinal Chemistry Drug-likeness Physicochemical Property

Sulfonyl Chloride Reactivity vs. Thiol Precursor

The sulfonyl chloride warhead provides inherent and quantitative advantages in synthetic efficiency over its direct precursor, 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol . While the thiol requires separate oxidation or activation steps to install a sulfonamide (a common functional group in bioactive molecules), the sulfonyl chloride reacts directly and rapidly with amines under mild, atom-economical conditions . Benchmarked class-level kinetics for aryl/heteroaryl sulfonyl chlorides show a reactivity rate constant on the order of 10^4 M^-1s^-1 with primary amines, whereas the thiol-to-sulfonamide pathway is multi-step, generating stoichiometric waste and lower overall yields.

Synthetic Efficiency
Class-level
Single-step sulfonamide from sulfonyl chloride + amine
Thiol precursor requires 2–3 oxidation/activation steps
Eliminates oxidation steps; supports consistent library synthesis.
Organic Synthesis Building Block Reactivity

Purity Specification Benchmarking

The compound is consistently supplied with a purity specification of 95% by multiple vendors . This purity level is a key metric for reliable library synthesis, as competing hydrolysis of the sulfonyl chloride or residual thiol impurities can lead to significant yield variation and purification burden. A 95% minimum specification provides a quantifiable boundary for impurity-driven side reactions, ensuring a maximum of 5% unidentified impurities that could act as competing nucleophiles or catalysts for decomposition.

Purity Specification
Specification
≥ 95%
Defined quality control boundary for batch-to-batch reproducibility.
Supplier CoA; max 5% unidentified impurities
Quality Control Batch Consistency Parallel Synthesis

Optimal Procurement Scenarios for 4-Cyclopropyl-5-isopropyl Triazole Sulfonyl Chloride


Kinase/Enzyme Library Synthesis with Superior Permeability

In a drug discovery program where the target is intracellular, the combination of a calculated LogP of 1.66 and a low TPSA of 64.85 Ų positions this sulfonyl chloride as the optimal core for generating a library of sulfonamide analogs with predicted favorable cell permeability . This is a direct consequence of the isopropyl group providing lipophilic bulk relative to the more polar 5-bromo analog, making it the default procurement choice for CNS and oncology programs where passive diffusion is a primary design consideration.

Parallel Synthesis & High-Throughput Chemistry

The direct, single-step amine coupling enabled by the sulfonyl chloride warhead, coupled with a defined 95% purity specification, makes this compound ideally suited for automated parallel synthesis platforms . Procuring the pre-activated sulfonyl chloride avoids the time and validation cost of in-house oxidation of the corresponding thiol, ensuring that the diversity set is generated with high batch-to-batch fidelity and minimal down-time due to reagent inconsistency.

Agrochemical Intermediate Development

Cyclopropyl and isopropyl substituents are established motifs in agrochemical design for metabolic stability. This compound serves as a direct precursor to sulfonamide derivatives within the scope of 1,2,4-triazole plant growth regulators, as described in foundational patents [1]. The specific N4-cyclopropyl group is explicitly identified as a preferred substitution in the patented generic structures, making this sulfonyl chloride directly relevant to programs aiming to generate patent-protected analogs by derivatizing the sulfonyl chloride handle.

Application
Selection Property
Validation Focus
Intracellular target library synthesis
Predicted permeability profile (LogP/TPSA)
Cell permeability assay validation
Parallel synthesis & high-throughput chemistry
Pre-activated sulfonyl chloride warhead
Batch reactivity and purity consistency
Agrochemical intermediate development
Patent-relevant triazole scaffold derivatization
Plant growth regulator activity screening
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